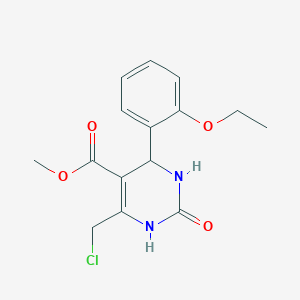
Methyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C15H17ClN2O4 and its molecular weight is 324.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1260917-13-2) is a synthetic compound belonging to the class of pyrimidines. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, potential therapeutic applications, and relevant case studies.
Molecular Formula: C₁₅H₁₇ClN₂O₄
Molecular Weight: 324.76 g/mol
Structure: The compound features a pyrimidine ring substituted with a chloromethyl group and an ethoxyphenyl moiety, contributing to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1260917-13-2 |
| Molecular Weight | 324.76 g/mol |
| Molecular Formula | C₁₅H₁₇ClN₂O₄ |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In a study evaluating antibacterial activity against Gram-positive and Gram-negative bacteria, compounds with structural similarities displayed minimum inhibitory concentrations (MIC) ranging from 0.3 to 8.5 µM against pathogens like Escherichia coli and Pseudomonas aeruginosa .
Anticancer Potential
The compound's structure suggests potential anticancer activity due to its ability to inhibit certain enzymes involved in cancer cell proliferation. Research has indicated that similar pyrimidine derivatives can act as inhibitors of fatty acid synthase (FASN), a key enzyme in lipid metabolism that is often overexpressed in cancer cells. By inhibiting FASN, these compounds may induce apoptosis in cancer cells and reduce tumor growth .
Study on Antibacterial Properties
A recent study focused on synthesizing various dihydropyrimidines and assessing their antibacterial properties. The results showed that specific derivatives exhibited strong activity against Staphylococcus aureus and E. coli, with some compounds achieving MIC values lower than standard antibiotics . This underscores the potential of this compound as a lead compound for developing new antimicrobial agents.
Investigation into Antitumor Activity
In another investigation, the antitumor effects of related tetrahydropyrimidine compounds were assessed in vitro using human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction . Such findings highlight the therapeutic potential of this compound in cancer treatment.
特性
IUPAC Name |
methyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-3-22-11-7-5-4-6-9(11)13-12(14(19)21-2)10(8-16)17-15(20)18-13/h4-7,13H,3,8H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXRYGXZICJDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)CCl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














